6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring, with a methyl group at the 6-position and a nitro group at the 4-position
Mechanism of Action
Target of Action
The primary target of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) that are found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound derivatives have shown potent activities against FGFR1, 2, and 3 . These compounds inhibit the FGFR signaling pathway, which is often abnormally activated in various types of tumors .
Biochemical Pathways
The FGFR signaling pathway is a key biochemical pathway affected by this compound. This pathway includes downstream signaling such as RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
In vitro studies have shown that this compound derivatives can inhibit cancer cell proliferation and induce apoptosis . For example, one derivative significantly inhibited the migration and invasion of 4T1 breast cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-3-nitroaniline with suitable reagents can lead to the formation of the desired pyrrolopyridine derivative . The reaction conditions typically involve the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions: 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methyl and nitro groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but lacking the methyl and nitro groups.
Pyrrolopyrazine derivatives: Compounds with a similar fused ring system but containing a pyrazine ring instead of a pyridine ring.
Uniqueness: 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both a methyl group and a nitro group, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its potential as a therapeutic agent by providing additional sites for chemical modification and interaction with biological targets .
Properties
IUPAC Name |
6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-4-7(11(12)13)6-2-3-9-8(6)10-5/h2-4H,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSFFHOXHZNYRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CNC2=N1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442372 |
Source
|
Record name | 6-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178268-98-9 |
Source
|
Record name | 6-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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